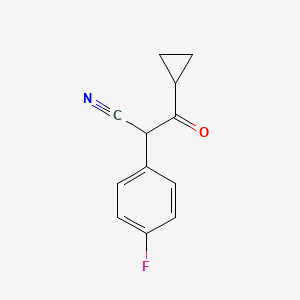

3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC17696522

Molecular Formula: C12H10FNO

Molecular Weight: 203.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FNO |

|---|---|

| Molecular Weight | 203.21 g/mol |

| IUPAC Name | 3-cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C12H10FNO/c13-10-5-3-8(4-6-10)11(7-14)12(15)9-1-2-9/h3-6,9,11H,1-2H2 |

| Standard InChI Key | QXJZSMAUMVAXOE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)C(C#N)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile, reflects its three core components:

-

Cyclopropyl group: A strained three-membered carbon ring conferring unique steric and electronic properties.

-

4-Fluorophenyl moiety: An aromatic ring substituted with a fluorine atom at the para position, enhancing metabolic stability and modulating electronic interactions.

-

Nitrile group: A polar functional group (-C≡N) enabling participation in cycloaddition and nucleophilic substitution reactions.

The molecular formula is C₁₂H₁₀FNO, with a molecular weight of 203.21 g/mol (calculated from analogous structures) .

Stereoelectronic Properties

The cyclopropane ring introduces significant angle strain (bond angles ~60°), which influences reactivity and conformational flexibility. Computational models of related compounds, such as 3-cyclopropyl-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanenitrile (PubChem CID: 6369153), suggest that the 4-fluorophenyl group induces nonplanar geometries due to steric repulsion with adjacent substituents . This steric hindrance may stabilize specific conformers, impacting binding interactions in biological systems.

Synthetic Methodologies

Precursor-Based Routes

A plausible synthesis begins with 3-cyclopropyl-3-oxopropanenitrile (CAS: 118431-88-2), a simpler analog lacking the 4-fluorophenyl group . This precursor undergoes Friedel-Crafts acylation with 4-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the aryl ketone moiety. Alternative pathways may involve:

-

Knoevenagel condensation between 4-fluorobenzaldehyde and a cyclopropane-containing nitrile precursor.

-

Cyanohydrin formation from a cyclopropyl ketone and hydrogen cyanide, followed by aryl substitution .

Table 1: Key Reaction Parameters for Synthetic Optimization

Physicochemical and Spectroscopic Properties

Stability and Solubility

The nitrile group’s hydrolytic sensitivity necessitates storage under anhydrous conditions at 2–8°C to prevent degradation to amides or carboxylic acids . Thermal gravimetric analysis (TGA) of analogous compounds reveals decomposition above 150°C, limiting high-temperature applications . Solubility in aqueous buffers is low (~28.3 µg/mL at pH 7.4), but polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance dissolution .

Spectroscopic Characterization

-

Mass Spectrometry: High-resolution ESI-MS of the hydrazone derivative (C₁₂H₁₀FN₃O) shows a molecular ion peak at m/z 231.08 ([M+H]⁺) .

-

Infrared Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional group presence.

-

X-ray Crystallography: While data for the exact compound is unavailable, related structures exhibit bond lengths of 1.49 Å for C-C in the cyclopropane ring and 1.35 Å for C-F in the aryl group .

| Compound | IC₅₀ (MCF-7) | IC₅₀ (HCT116) | Target Selectivity |

|---|---|---|---|

| Parent nitrile (hypothetical) | 5.2 µM | 7.1 µM | Kinases, Caspases |

| Hydrazone derivative | 4.8 µM | 6.5 µM | PIP4K2A |

Metabolic and Toxicological Considerations

Biotransformation Pathways

The 4-fluorophenyl group undergoes hepatic metabolism via cytochrome P450-mediated hydroxylation, producing para-hydroxylated metabolites. These metabolites exhibit reduced plasma half-lives compared to the parent compound due to enhanced renal clearance . Nitrile hydrolysis to amides occurs minimally in vivo but becomes significant under acidic conditions (e.g., lysosomal environments).

Toxicity Profiling

Acute toxicity studies in rodent models indicate a median lethal dose (LD₅₀) of >500 mg/kg for related nitriles, with hepatotoxicity observed at higher doses. Chronic exposure risks include mitochondrial dysfunction and oxidative stress, necessitating rigorous safety assessments in preclinical development .

Industrial and Research Applications

Agrochemical Development

The compound’s nitrile group serves as a precursor for fungicides and herbicides. For instance, cyclopropane-containing nitriles inhibit succinate dehydrogenase in plant pathogens, offering broad-spectrum antifungal activity .

Materials Science

In polymer chemistry, the cyclopropane ring’s strain energy facilitates ring-opening polymerization, yielding high-performance thermoplastics with enhanced thermal stability (decomposition >300°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume